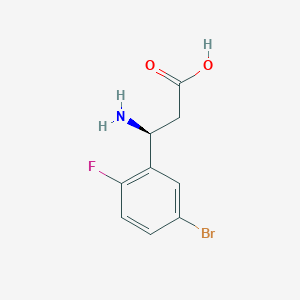![molecular formula C12H13NO2 B13045459 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the cyclopropanation of isoindolinone derivatives. One common method includes the reaction of 4-methylbenzylideneisoxazol-5-one with diazomethane, resulting in the formation of the spiro compound via a double methylene transfer . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Furan-2-ylmethyl)-6-methoxy-5-methylisoindolin-1-one
- 2-(Furan-2-ylmethyl)-4,6-dimethoxy-5-methylisoindolin-1-one
Uniqueness
5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other isoindolinone derivatives .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-methoxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
SNVKKEFCRVYQRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)NC23CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





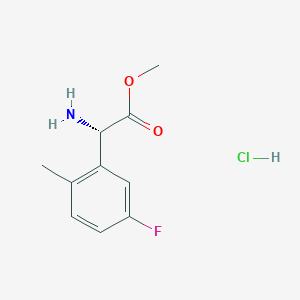
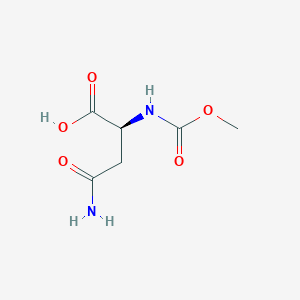
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

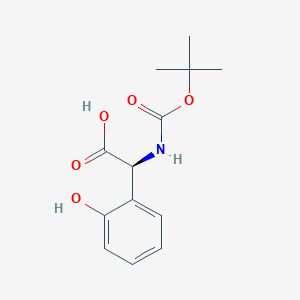

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
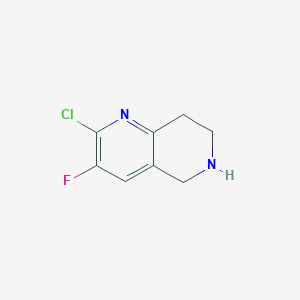
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)

